molecular formula C9H7BrO2 B3021670 2-Bromocinnamic acid CAS No. 7345-79-1

2-Bromocinnamic acid

Cat. No.: B3021670
CAS No.: 7345-79-1
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
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Description

2-Bromocinnamic acid is an acid . It has a molecular formula of C9H7BrO2 . It may be employed for the synthesis of fluorescent hEP 3 R ligands .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C9H7BrO2 . The monoisotopic mass is 225.962936 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound can participate in bromine addition reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 340.0±17.0 °C at 760 mmHg, and a flash point of 159.4±20.9 °C . It also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 141.2±3.0 cm3 .

Scientific Research Applications

Chemoenzymatic Synthesis

2-Bromocinnamic acid is utilized in chemoenzymatic synthesis. An approach for the synthesis of N-protected nonnatural l- and d-biarylalanine derivatives was developed using 4-bromocinnamic acid. This process involved phenylalanine ammonia lyase (PAL) and an evolved d-amino acid dehydrogenase (DAADH) for synthesis, demonstrating this compound's role in producing biarylalanine derivatives in high yield and optical purity (Ahmed et al., 2015).

Supramolecular Assembly

This compound plays a role in the study of supramolecular assembly. Research focused on the role of the ammonium ion in directing self-assembly of structures involving 3-bromocinnamates. This study highlighted the structural layering and double layers of anions in these compounds, offering insights into photoreaction processes (Chowdhury & Kariuki, 2006).

Antioxidant Activity

Research into hydroxycinnamic acids, including derivatives of this compound, revealed insights into their antioxidant activity. The study assessed the relationship between physicochemical parameters and antioxidant activity, contributing to the understanding of the role of electron-withdrawing groups in cinnamic derivatives (Gaspar et al., 2009).

Crystal Structure Exploration

The crystal structure landscape of 4-bromocinnamic acid (4BCA) was explored both experimentally and computationally. This study provided valuable insights into the crystal structures and the formation of new structures influenced by various interactions, including weak hydrogen and halogen bonds (Chakraborty, Joseph, & Desiraju, 2018).

Synthesis and Radiosynthesis

This compound derivatives have been synthesized for radiosynthesis applications. The synthesis of 2-radioiodophloretinic acid, a potential glut tracer, involved 2-bromo-phloretinic acid as a precursor, highlighting the compound's role in the synthesis of radioactively labeled molecules (Mertens, Boumon, & Steegmans, 2001).

Safety and Hazards

2-Bromocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035323
Record name 2-Bromo-trans-cinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-56-1, 20595-39-5, 7345-79-1
Record name o-Bromocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7499-56-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-trans-cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-bromocinnamic acid
Source European Chemicals Agency (ECHA)
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Record name 2-Bromocinnamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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